molecular formula C17H17NO4S B510467 Ethyl 5-acetyl-2-(acetylamino)-4-phenylthiophene-3-carboxylate CAS No. 333776-31-1

Ethyl 5-acetyl-2-(acetylamino)-4-phenylthiophene-3-carboxylate

Cat. No. B510467
M. Wt: 331.4g/mol
InChI Key: XODYUEQCPTUAHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic esters in organic synthesis . Protodeboronation, a process that involves the removal of boron from these esters, is a key step in many of these syntheses .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve catalytic protodeboronation of pinacol boronic esters .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Fluorescence Property : Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, a compound similar to the one inquired about, was synthesized and its structure characterized. It demonstrated novel fluorescence properties (Guo Pusheng, 2009).

  • Synthesis of Chiral Compounds : The synthesis of chiral 2-aminoalkyloxazole-5-carboxylates from isoxazol-5(2H)-ones involved compounds similar to Ethyl 5-acetyl-2-(acetylamino)-4-phenylthiophene-3-carboxylate (M. Cox, R. Prager, C. Svensson, M. R. Taylor, 2003).

  • Biomimetic Synthesis Studies : This compound was also used in studies aiming for a biomimetic synthesis of α-cyclopiazonic acid, demonstrating its utility in synthetic organic chemistry (Vijayalakshmi A. Moorthie, E. McGarrigle, R. Stenson, V. Aggarwal, 2007).

Medicinal Chemistry and Pharmacology

Dyeing and Textile Industry

properties

IUPAC Name

ethyl 2-acetamido-5-acetyl-4-phenylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-4-22-17(21)14-13(12-8-6-5-7-9-12)15(10(2)19)23-16(14)18-11(3)20/h5-9H,4H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODYUEQCPTUAHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-acetyl-2-(acetylamino)-4-phenylthiophene-3-carboxylate

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